Specific Scientific Field: This research falls under the field of Oncology, specifically the study of Adrenocortical Carcinoma (ACC).
Summary of the Application: TAK-243, a clinical ubiquitin-activating enzyme (UAE) inhibitor, showed potent activity in ACC cell lines .
Methods of Application: An extensive drug screen was conducted to identify compounds with potential activity against ACC cell lines . The efficacy of TAK-243 was tested in ACC models including patient-derived organoids and mouse xenografts .
Results or Outcomes: TAK-243 inhibited protein ubiquitination in ACC cells, leading to the accumulation of free ubiquitin, activation of the unfolded protein response, and induction of apoptosis . The tumor suppressive effects of TAK-243 and its synergistic effects with Venetoclax were further confirmed in a mouse xenograft model .
Specific Scientific Field: This research is in the field of Hematology, specifically the study of Acute Myeloid Leukemia (AML).
Summary of the Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 to identify genes essential for TAK-243 action .
Methods of Application: A genome-wide CRISPR/Cas9 knockout screen was conducted in AML cells in the presence of TAK-243 . The aim was to identify genes whose knockout confers resistance to TAK-243 .
Results or Outcomes: The top gene identified was BEN domain-containing protein 3 (BEND3), a transcriptional repressor and a regulator of chromatin organization . Knockout of BEND3 dampened TAK-243 effects on ubiquitylation, proteotoxic stress, and DNA damage response . BEND3 knockout upregulated the ABC efflux transporter breast cancer resistance protein (BCRP; ABCG2), and reduced the intracellular levels of TAK-243 .
Specific Scientific Field: This research is in the field of Hematology, specifically the study of Chronic Myelomonocytic Leukemia (CMML).
Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with CMML refractory to hypomethylating agents (HMAs) .
Results or Outcomes: The trial was still in progress at the time of the last update
Specific Scientific Field: This research is in the field of Oncology, specifically the study of Advanced Cancers.
Summary of the Application: A clinical trial was conducted to study TAK-243 in patients with advanced cancer .
Methods of Application: The trial aimed to study the side effects and best dose of TAK-243 in treating patients with advanced cancer .
Specific Scientific Field: This research is in the field of Oncology, specifically the study of Lymphoma.
Summary of the Application: A study was conducted to examine whether TAK-243, a small molecule inhibitor of the ubiquitin activating enzyme (UAE), could heighten tumor immunogenicity and increase response to checkpoint inhibition .
Methods of Application: The study used multiplexed trackable intratumor microdosing (CIVO TM, Presage Biosciences) to introduce TAK-243 alone or in combination with an anti-PD1 antibody (RPM1-14) to distinct localized positions within a syngeneic model of lymphoma (A20) .
Results or Outcomes: TAK-243 induced elevation of multiple immune response biomarkers including dendritic cell enrichment, chemokine elevation, TNFa elevation, and CD8/Granzyme B elevation . Intratumor injection of TAK-243 resulted in greater regression of tumors in a dual flanked A20 xenograft model when combined with systemically delivered anti-PD1 .
Specific Scientific Field: This research is in the field of Hematology, specifically the study of Myelodysplastic Syndromes (MDS).
Methods of Application: The trial aimed to establish the recommended phase 2 dose (RP2D) of TAK-243 administered intravenously in a twice-weekly schedule in patients with MDS refractory to hypomethylating agents (HMAs) .
TAK-243 is a novel compound that functions as a potent inhibitor of Ubiquitin-activating enzyme 1 (UBA1), a crucial enzyme in the ubiquitin-proteasome pathway. This pathway plays a significant role in regulating protein degradation and cellular homeostasis. TAK-243 has demonstrated the ability to inhibit protein ubiquitination, leading to the accumulation of free ubiquitin and activation of cellular stress responses, which can induce apoptosis in cancer cells .
TAK-243 primarily interacts with UBA1 by forming a covalent bond with the enzyme, effectively blocking its activity. This inhibition leads to a cascade of reactions where the normal ubiquitination process is disrupted, resulting in increased levels of unmodified proteins and subsequent cellular stress. Specifically, TAK-243 binds to free ubiquitin, forming a TAK-243-ubiquitin adduct that prevents the activation of E1 enzymes, thereby inhibiting intracellular ubiquitin binding .
TAK-243 exhibits significant biological activity against various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors such as pancreatic cancer and glioblastoma. In preclinical studies, it has shown robust anti-tumor effects by inducing apoptosis and activating the unfolded protein response. Notably, it has been effective in overcoming drug resistance in models of multiple myeloma . The compound is currently undergoing clinical trials for its efficacy in treating advanced cancers .
The synthesis of TAK-243 involves several chemical steps to construct its unique structure, which includes specific functional groups that enable its interaction with UBA1. While detailed synthetic protocols are proprietary, initial reports suggest that it is synthesized through standard organic chemistry techniques involving coupling reactions and purification processes to achieve high purity suitable for biological testing .
TAK-243 is being explored primarily as an anti-cancer therapeutic agent due to its ability to inhibit UBA1. Its applications extend beyond oncology; it may also serve as a tool compound for studying the ubiquitin-proteasome system in various biological contexts. Additionally, its potential synergistic effects with existing cancer therapies make it a candidate for combination treatments in clinical settings .
Studies have shown that TAK-243 is a substrate for the multidrug resistance protein ABCB1 (P-glycoprotein), which can limit its cytotoxic efficacy in drug-resistant tumors. In vitro experiments indicated that the presence of ABCB1 reduces the accumulation of TAK-243 within cells, thereby diminishing its therapeutic effects. Pharmacological inhibition or genetic knockout of ABCB1 has been shown to reverse this resistance, indicating potential strategies for enhancing TAK-243's effectiveness .
TAK-243 belongs to a class of compounds that inhibit E1 enzymes involved in ubiquitination. Here is a comparison with similar compounds:
Compound Name | Target Enzyme | Potency (IC50) | Unique Features |
---|---|---|---|
TAK-243 | UBA1 | 1 ± 0.2 nM | First-in-class UBA1 inhibitor |
MLN4924 | NEDD8-activating enzyme | 10 nM | Targets NEDD8 pathway; used in solid tumors |
P5091 | UBA3 | 20 nM | Selective for UBA3; less potent than TAK-243 |
NSC697923 | UBA6 | 30 nM | Inhibits multiple E1 enzymes; broader spectrum |
Uniqueness of TAK-243: Unlike other compounds, TAK-243 selectively inhibits UBA1 with high potency while showing less activity against related enzymes like UBA3 and NEDD8-activating enzyme. This selectivity may contribute to its unique therapeutic profile in cancer treatment .
TAK-243 has the molecular formula C₁₉H₂₀F₃N₅O₅S₂ and a molecular weight of 519.5 g/mol (calculated by PubChem). This composition includes a pyrazolo[1,5-a]pyrimidine core linked to a cyclopentyl sulfamate group and a 3-(trifluoromethylthio)phenyl substituent. The exact mass, determined via high-resolution mass spectrometry, is 519.08579559 Da.
TAK-243 contains four defined stereocenters in its cyclopentyl moiety, with the absolute configuration [(1R,2R,3S,4R)]. This stereochemistry is critical for its binding affinity to ubiquitin-activating enzyme (UAE/UBA1). No stereoisomers or enantiomers have been reported, as synthetic routes enforce strict stereocontrol during cyclopentane ring formation.
The IUPAC name is [(1R,2R,3S,4R)-2,3-dihydroxy-4-[[2-[3-(trifluoromethylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]amino]cyclopentyl]methyl sulfamate. Common synonyms include MLN7243, UAE inhibitor MLN7243, and NSC-785004.
TAK-243 is synthesized through a multi-step process:
Industrial-scale synthesis prioritizes:
Solvent | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide (DMSO) | 50–100 |
Water | <0.1 |
Ethanol | 25 |
Chloroform | 10–15 |
The compound’s logP (XLogP3-AA) is 2.0, reflecting moderate hydrophobicity.
TAK-243 remains stable at room temperature but undergoes decomposition above 150°C. Accelerated stability studies (40°C/75% RH) show <5% degradation over 6 months, with primary degradation products arising from sulfamate hydrolysis.
X-ray crystallography confirms a monoclinic crystal system (space group P2₁) with unit cell parameters:
TAK-243 represents a first-in-class, mechanism-based small-molecule inhibitor of ubiquitin-activating enzyme (UBA1), the primary mammalian E1 enzyme that initiates the ubiquitin conjugation cascade [3]. This adenosine sulfamate analog demonstrates exceptional potency against UBA1, with biochemical inhibition constants below 0.75 nanomolar in pyrophosphate exchange assays and 1 ± 0.2 nanomolar in E2 transthiolation assays [14]. The compound exhibits remarkable selectivity for UBA1 over related E1 enzymes, showing approximately 9-fold selectivity versus UBA6, 37-fold versus NEDD8-activating enzyme, and over 1,000-fold selectivity against SUMO-activating enzyme and ISG15-activating enzyme [14].
Crystal structure analysis of humanized yeast UBA1 complexed with TAK-243-ubiquitin reveals the detailed molecular basis for the compound's exceptional potency [11] [19]. TAK-243 binds to the adenylation active domain (AAD) of UBA1, extending deeper into the ATP-binding pocket than the natural adenosine monophosphate substrate [10]. The molecule adopts a distinctive hook-like conformation through its trifluoromethyl-thiophenyl group, which penetrates into a hydrophobic pocket adjacent to the adenylation site [34]. This binding configuration involves critical interactions with four key residues: alanine 580 (the gatekeeper residue), proline 554, aspartic acid 579, and tyrosine 583 [34]. The alanine 580 residue plays a particularly crucial role, as mutations to serine or threonine at this position confer significant resistance to TAK-243, with resistance mutations identified in clinical isolates demonstrating this mechanism [9] [35].
The structural determinants of TAK-243 binding involve hydrogen bonding interactions between the sulfamate group and active site residues, while the pyrazolopyrimidine core occupies the adenine-binding pocket [11]. The compound's unique trifluoromethyl-thiophenyl hook extends into a region normally occupied by the ribose and phosphate groups of ATP, creating additional hydrophobic contacts that enhance binding affinity [34]. Importantly, the Y583C mutation identified in resistant cell lines disrupts the hydrophobic core and eliminates putative hydrogen bonds, demonstrating the critical nature of these structural interactions [10].
TAK-243 employs a unique substrate-assisted inhibition mechanism that distinguishes it from conventional competitive or allosteric inhibitors [13] [33]. The compound initially binds to the ATP-binding site of UBA1 as an ATP mimetic, but subsequently forms a covalent adduct with ubiquitin that mimics the ubiquitin-adenylate intermediate [3] [12]. This mechanism involves the TAK-243 molecule attacking the thioester-bound ubiquitin to form a stable TAK-243-ubiquitin conjugate that cannot be released from the enzyme [37]. The resulting covalent complex effectively blocks further ubiquitin activation cycles, leading to mechanism-based inhibition that is both potent and persistent [3].
Unlike classical competitive inhibition, this substrate-assisted mechanism provides enhanced selectivity and durability of enzyme inhibition [13]. The formation of the covalent TAK-243-ubiquitin adduct represents an irreversible modification that distinguishes this approach from reversible competitive inhibitors [30]. This mechanism explains the compound's exceptional potency in cellular systems, where nanomolar concentrations achieve complete inhibition of ubiquitin activation [3] [14].
TAK-243 treatment results in global depletion of all ubiquitin linkage types, with mass spectrometry analysis revealing uniform decreases across K6, K11, K27, K48, and K63-linked polyubiquitin chains [17] [18]. Immunofluorescence studies demonstrate that K48-linked ubiquitin conjugates, which primarily target proteins for proteasomal degradation, decrease rapidly and uniformly throughout the cell following TAK-243 exposure [17]. In contrast to proteasome inhibitors like bortezomib, which cause accumulation of K48-linked chains, TAK-243 treatment leads to a five-fold reduction in K48-linked ubiquitin levels within six hours [17].
The compound's effects on K63-linked polyubiquitination, which regulates non-degradative cellular processes including DNA damage signaling and inflammatory responses, show similar kinetics of depletion [17] [18]. Time-course mass spectrometry analysis reveals that all measured ubiquitin linkage types follow comparable depletion patterns, with no preferential preservation of specific chain types [17]. This global ubiquitin depletion contrasts sharply with more selective interventions that target specific E2 or E3 enzymes, highlighting the fundamental role of UBA1 in all ubiquitination pathways [3] [16].
The temporal dynamics of TAK-243-induced ubiquitin depletion follow a precise and predictable pattern, with site-specific deubiquitylation rates revealing distinct kinetic classes [18]. Approximately 22% of ubiquitination sites exhibit very fast turnover with half-lives less than 5 minutes, while 45% demonstrate half-lives less than 10 minutes [18]. The majority of sites (67%) show complete depletion within 30 minutes of TAK-243 treatment, with only 14% of sites showing no significant decrease within one hour [18].
Time Point | Ubiquitin Conjugate Level | Key Markers | Cellular Response |
---|---|---|---|
5 minutes | Rapid decrease begins | Free ubiquitin accumulation | Immediate target engagement |
10 minutes | Significant reduction (45% sites <10 min t1/2) | Polyubiquitin chain loss | Proteostasis disruption |
30 minutes | Major depletion (67% sites <30 min t1/2) | H2B deubiquitination | UPR pathway activation |
60 minutes | Sustained reduction | PCNA deubiquitination | DNA replication stress |
2 hours | Complete depletion in sensitive cells | PERK phosphorylation | ER stress induction |
4 hours | ER stress markers appear | ATF4/CHOP upregulation | Cell cycle arrest |
6 hours | DNA damage markers evident | γH2AX formation | DNA damage accumulation |
24 hours | Apoptosis induction | PARP cleavage | Apoptotic cell death |
The depletion kinetics correlate directly with cellular sensitivity, as cell lines showing rapid ubiquitin conjugate loss demonstrate enhanced susceptibility to TAK-243-induced cytotoxicity [7]. Accumulation of free ubiquitin occurs simultaneously with conjugate depletion, indicating that the compound blocks new conjugation while existing conjugates are processed by cellular deubiquitinases [7] [16]. Notably, ubiquitin conjugates that accumulate in perinuclear aggregates following proteasome inhibition remain resistant to TAK-243-mediated depletion, suggesting compartmentalization effects on ubiquitin pool dynamics [17].
TAK-243 treatment induces severe proteotoxic stress through disruption of normal protein homeostasis mechanisms [3] [5]. Unlike proteasome inhibitors that directly block protein degradation, TAK-243 prevents the ubiquitin tagging required for proteasomal recognition, leading to accumulation of misfolded and unfolded proteins within the endoplasmic reticulum [20] [22]. This accumulation occurs because proteins destined for degradation cannot be properly marked with ubiquitin chains, while simultaneously, the cellular capacity for protein quality control becomes overwhelmed [15] [16].
The proteotoxic stress manifests through multiple biochemical markers, including increased expression of heat shock proteins HSP70 and glucose-regulated protein 78 (GRP78) [15] [20]. Cellular thermal shift assay analysis confirms that TAK-243 preferentially binds UBA1 in cancer cells at concentrations associated with proteotoxic stress induction [4] [10]. The stress response is particularly pronounced in malignant cells, which exhibit higher baseline proteotoxic stress and reduced reserve capacity for managing additional protein misfolding burden [13] [20].
TAK-243 rapidly activates all three major unfolded protein response pathways within 2-4 hours of treatment [15] [20] [22]. The PERK/eIF2α/ATF4 pathway shows the most consistent activation across cell types, with PERK phosphorylation occurring within 2 hours, followed by eIF2α phosphorylation and subsequent ATF4 upregulation [16] [20]. This pathway culminates in the induction of C/EBP homologous protein (CHOP), a pro-apoptotic transcription factor that serves as a terminal UPR effector [5] [20].
UPR Pathway | Marker/Protein | Time Course | Cell Type Specificity | Functional Consequence |
---|---|---|---|---|
PERK/eIF2α/ATF4 | PERK phosphorylation | 2-4 hours | Universal response | Translation attenuation |
PERK/eIF2α/ATF4 | eIF2α phosphorylation | 2-4 hours | Universal response | Protein synthesis shutdown |
PERK/eIF2α/ATF4 | ATF4 upregulation | 4-6 hours | Strong in MM1.S, moderate in U266 | Transcriptional reprogramming |
PERK/eIF2α/ATF4 | CHOP/GADD153 induction | 6-24 hours | Strong pro-apoptotic signal | Apoptosis induction |
IRE1α/XBP1 | IRE1α activation | 2-6 hours | Variable between cell lines | mRNA splicing regulation |
IRE1α/XBP1 | XBP1 splicing (XBP1s) | 4-8 hours | Prominent in DLBCL cells | ER gene transcription |
IRE1α/XBP1 | XBP1s nuclear translocation | 6-12 hours | Enhanced in lymphoma models | ER homeostasis restoration |
ATF6 | ATF6 cleavage | 4-8 hours | More active in NCI-H295R | ER gene transcription |
ATF6 | ATF6 nuclear translocation | 6-12 hours | Cell line dependent | Membrane biogenesis |
The IRE1α/XBP1 pathway demonstrates variable activation patterns depending on cell type, with particularly robust responses observed in diffuse large B-cell lymphoma cells [16] [20]. XBP1 splicing generates the active XBP1s transcription factor, which regulates genes involved in endoplasmic reticulum biogenesis and protein folding [21]. The ATF6 pathway shows the most cell-type-specific activation, with enhanced activity in certain adrenocortical carcinoma cell lines compared to others [7].
TAK-243 treatment significantly impairs DNA damage response pathways through multiple mechanisms [4] [16] [25]. While the compound does not directly induce DNA double-strand breaks, it severely compromises the cellular capacity for DNA damage repair [23] [24]. This impairment manifests through reduced recruitment of DNA repair proteins, including 53BP1, to sites of DNA damage and sustained γH2AX foci formation following genotoxic stress [4] [26].
The DNA damage response impairment results from the essential role of ubiquitination in coordinating DNA repair protein recruitment and function [16] [25]. TAK-243 treatment leads to accumulation of Cdt1, a replication licensing factor normally regulated by ubiquitin-mediated degradation, resulting in DNA rereplication and subsequent checkpoint activation [16] [20]. This rereplication stress contributes to the formation of γH2AX foci, although these may represent replication-associated damage rather than classical double-strand breaks [23] [24].
Importantly, TAK-243 treatment activates CHK1 kinase through a non-ATR-mediated mechanism linked to endoplasmic reticulum stress rather than direct DNA damage [23] [24]. This activation pattern differs from classical DNA damaging agents and reflects the compound's primary mechanism through proteotoxic stress induction [23]. The impaired DNA repair capacity sensitizes cells to concurrent genotoxic therapies, providing a mechanistic basis for combination treatment strategies with radiation therapy or DNA-damaging chemotherapeutics [26] [27].
Assay Type | IC50/Kd Value | Selectivity Ratio vs UBA1 | Cell Type/Target |
---|---|---|---|
E1-UBL-dependent pyrophosphate exchange (PPiX) | >0.75 nM | 1.0 | Biochemical |
UBCH10 E2 transthiolation assay | 1 ± 0.2 nM | 1.0 | Biochemical |
Cellular ubiquitin depletion (AML cells) | 15-40 nM (48h) | N/A | AML cell lines |
Cellular ubiquitin depletion (DLBCL cells) | 30-180 nM (24h) | N/A | DLBCL cell lines |
Primary AML samples | <75 nM (48h) | N/A | Primary AML |
UBA6 inhibition | 7 ± 3 nM | ~9x | Related E1 enzyme |
NEDD8-activating enzyme (NAE) | 28 ± 11 nM | ~37x | Related E1 enzyme |
SUMO-activating enzyme (SAE) | 850 ± 180 nM | ~1,133x | Related E1 enzyme |
ISG15-activating enzyme (UBA7) | 5,300 ± 2,100 nM | ~7,067x | Related E1 enzyme |
Autophagy-activating enzyme (ATG7) | >10,000 nM | >13,333x | Related E1 enzyme |